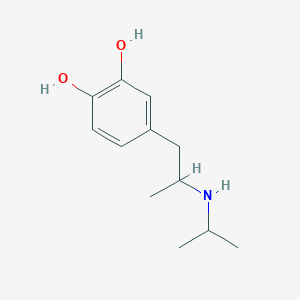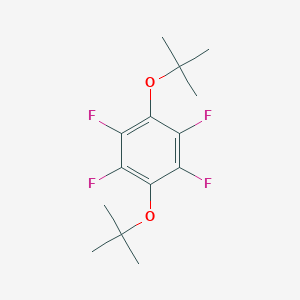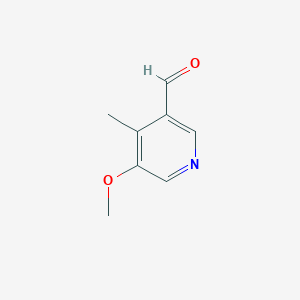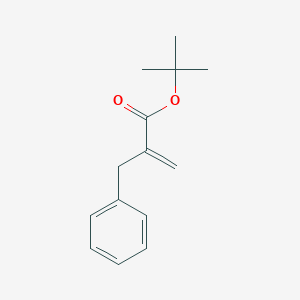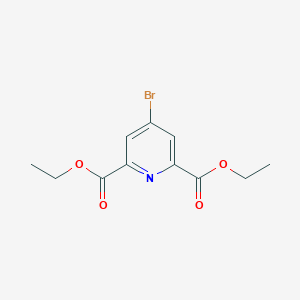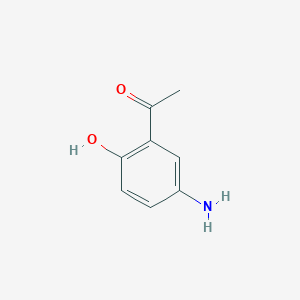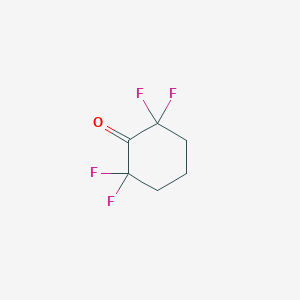
2,2,6,6-Tetrafluorocyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,6,6-Tetrafluorocyclohexan-1-one, also known as TFCHO, is a fluorinated cyclohexanone that has gained significant attention in recent years due to its unique properties and potential applications. This compound is a colorless liquid that is soluble in organic solvents and has a boiling point of 107-108 °C.
Mécanisme D'action
2,2,6,6-Tetrafluorocyclohexan-1-one is a fluorinated compound that has a unique electronic structure, which makes it an attractive molecule for various applications. The mechanism of action of 2,2,6,6-Tetrafluorocyclohexan-1-one is not well understood, but it is believed that its fluorinated structure plays a crucial role in its properties. The fluorine atoms in the molecule can form strong hydrogen bonds with other molecules, which can affect the solubility and reactivity of 2,2,6,6-Tetrafluorocyclohexan-1-one.
Effets Biochimiques Et Physiologiques
2,2,6,6-Tetrafluorocyclohexan-1-one has been shown to have low toxicity in animal studies, indicating that it is a safe compound to use in various applications. However, its biochemical and physiological effects are not well understood, and further studies are needed to elucidate its potential effects on living organisms.
Avantages Et Limitations Des Expériences En Laboratoire
The unique properties of 2,2,6,6-Tetrafluorocyclohexan-1-one make it a valuable compound for various lab experiments. Its high boiling point and low toxicity make it a safe and versatile solvent for organic synthesis. However, its high cost and limited availability can be a limitation for some experiments.
Orientations Futures
There are several future directions for the study of 2,2,6,6-Tetrafluorocyclohexan-1-one. One potential application is its use as a solvent for the preparation of metal-organic frameworks. Additionally, further studies are needed to elucidate its potential anti-inflammatory and analgesic properties. 2,2,6,6-Tetrafluorocyclohexan-1-one can also be used as a building block for the synthesis of new drugs with improved properties. Finally, the study of 2,2,6,6-Tetrafluorocyclohexan-1-one's unique electronic structure and its effects on reactivity and solubility can lead to new discoveries in the field of materials science.
Conclusion:
In conclusion, 2,2,6,6-Tetrafluorocyclohexan-1-one is a unique compound that has gained significant attention in recent years due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound and its applications in various fields.
Méthodes De Synthèse
2,2,6,6-Tetrafluorocyclohexan-1-one can be synthesized through the oxidation of 2,2,6,6-tetrafluorocyclohexanol using various oxidizing agents such as potassium permanganate, sodium hypochlorite, or hydrogen peroxide. The reaction can be carried out under mild conditions and yields high purity 2,2,6,6-Tetrafluorocyclohexan-1-one.
Applications De Recherche Scientifique
2,2,6,6-Tetrafluorocyclohexan-1-one has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, 2,2,6,6-Tetrafluorocyclohexan-1-one has been used as a building block for the synthesis of various drugs. It has also been studied for its anti-inflammatory and analgesic properties. In the field of materials science, 2,2,6,6-Tetrafluorocyclohexan-1-one has been used as a solvent for the preparation of metal-organic frameworks and as a precursor for the synthesis of fluorinated polymers. Additionally, 2,2,6,6-Tetrafluorocyclohexan-1-one has been studied for its potential use as a solvent in organic synthesis due to its unique properties.
Propriétés
Numéro CAS |
123066-78-4 |
|---|---|
Nom du produit |
2,2,6,6-Tetrafluorocyclohexan-1-one |
Formule moléculaire |
C6H6F4O |
Poids moléculaire |
170.1 g/mol |
Nom IUPAC |
2,2,6,6-tetrafluorocyclohexan-1-one |
InChI |
InChI=1S/C6H6F4O/c7-5(8)2-1-3-6(9,10)4(5)11/h1-3H2 |
Clé InChI |
OPVBCQOVJUFVFF-UHFFFAOYSA-N |
SMILES |
C1CC(C(=O)C(C1)(F)F)(F)F |
SMILES canonique |
C1CC(C(=O)C(C1)(F)F)(F)F |
Synonymes |
Cyclohexanone, 2,2,6,6-tetrafluoro- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



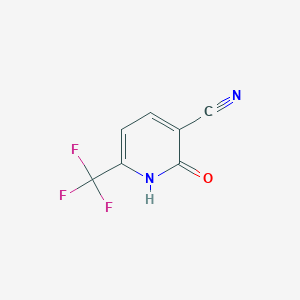
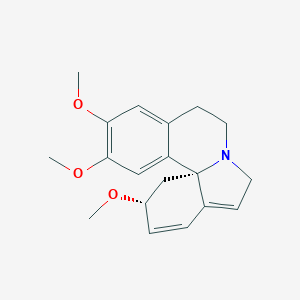
![(3S)-3-amino-4-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-sulfooxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]-[(2S)-2-[[6-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-6-oxohexyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid](/img/structure/B56809.png)


